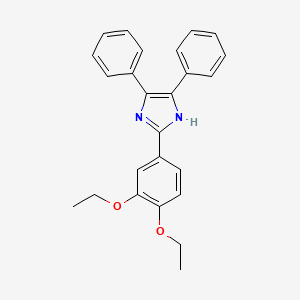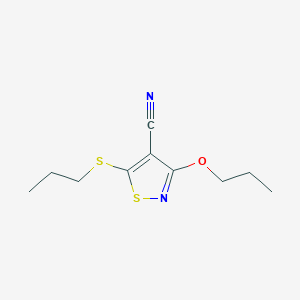
2-(3,4-diethoxyphenyl)-4,5-diphenyl-1H-imidazole
Overview
Description
2-(3,4-Diethoxyphenyl)-4,5-diphenyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of two phenyl groups and a 3,4-diethoxyphenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-diethoxyphenyl)-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common method is the condensation of benzil with 3,4-diethoxyaniline in the presence of an acid catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often include:
Reagents: Benzil, 3,4-diethoxyaniline, acid catalyst (e.g., hydrochloric acid)
Solvents: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Diethoxyphenyl)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenation using bromine or chlorination using chlorine gas
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of halogenated imidazole derivatives
Scientific Research Applications
2-(3,4-Diethoxyphenyl)-4,5-diphenyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(3,4-diethoxyphenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole
- 2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-pyrazole
- 2-(3,4-Diethoxyphenyl)-4,5-diphenyl-1H-pyrazole
Uniqueness
2-(3,4-Diethoxyphenyl)-4,5-diphenyl-1H-imidazole is unique due to the presence of the 3,4-diethoxyphenyl group, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-4,5-diphenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-3-28-21-16-15-20(17-22(21)29-4-2)25-26-23(18-11-7-5-8-12-18)24(27-25)19-13-9-6-10-14-19/h5-17H,3-4H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAXVWXXAYGYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(ADAMANTAN-1-YL)PROPYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B4312729.png)
![N-[(ADAMANTAN-1-YL)METHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B4312737.png)
![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B4312744.png)
![ETHYL 2-OXO-2-[2,2,4,7-TETRAMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE](/img/structure/B4312751.png)
![3-[(2-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4312753.png)
![3-[(4-METHYL-3-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID](/img/structure/B4312755.png)
![3-[(4-chloro-2-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4312763.png)
![3-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID](/img/structure/B4312766.png)
![2-(2-ethoxyphenyl)-6-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4312777.png)
![2-amino-4-(3-methoxyphenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B4312784.png)

![1-(4-METHYLPHENYL)-3-PHENYL-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE](/img/structure/B4312792.png)
![ETHYL 1-METHYL-6-{[(NAPHTHALEN-1-YL)AMINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4312811.png)
![2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B4312818.png)
